C.I. Acid Yellow 3: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
C.I. Acid Yellow 3: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical and Physical Properties, Analytical Methodologies, and Biological Interactions of a Widely Used Quinophthalone Dye.
C.I. Acid Yellow 3, known commonly as Quinoline (B57606) Yellow, is a synthetic anionic dye belonging to the quinophthalone class. It is the water-soluble sodium salt form of Quinoline Yellow SS (Spirit Soluble), achieved through sulfonation. This dye is a mixture of the mono-, di-, and trisulfonated derivatives of 2-(2-quinolyl)-1H-indene-1,3(2H)-dione. Its vibrant greenish-yellow hue and solubility in water have led to its extensive use as a colorant in pharmaceuticals, cosmetics, and food products in certain regions. For professionals in research and drug development, a thorough understanding of its physicochemical properties and biological interactions is crucial for its safe and effective application and for assessing its toxicological profile.
Chemical and Physical Properties
The fundamental characteristics of C.I. Acid Yellow 3 are summarized in the tables below, providing a clear overview of its identity and physical attributes.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| CI Name | Acid Yellow 3 | [1] |
| CI Number | 47005 | [1] |
| CAS Number | 8004-92-0 | [1][2] |
| Chemical Class | Quinophthalone | [3] |
| Molecular Formula | C₁₈H₉NNa₂O₈S₂ (for the disulfonate) | [2] |
| Molecular Weight | 477.38 g/mol (for the disulfonate) | [2] |
| Synonyms | Quinoline Yellow S, Quinoline Yellow WS, D&C Yellow No. 10, Food Yellow 13 | [1][2] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Source(s) |
| Appearance | Greenish-yellow to orange powder | [1][3] |
| Solubility | Soluble in water and ethanol. | [1] |
| Melting Point | Decomposes | [3] |
| Maximum Absorbance (λmax) | 223 nm, 414 nm, 416 nm | [4][5] |
| Stability | Stable in non-oxidative formulations. | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate analysis and quality control of C.I. Acid Yellow 3. The following protocols provide standardized procedures for key analytical techniques.
UV-Visible Spectroscopy for Determination of λmax
Objective: To determine the wavelength of maximum absorbance (λmax) of C.I. Acid Yellow 3 in an aqueous solution.
Materials:
-
C.I. Acid Yellow 3 powder
-
Distilled or deionized water
-
Volumetric flasks (100 mL and 10 mL)
-
Pipettes
-
Quartz cuvettes
-
UV-Visible spectrophotometer
Procedure:
-
Preparation of Stock Solution (e.g., 100 mg/L): Accurately weigh 10 mg of C.I. Acid Yellow 3 powder and transfer it to a 100 mL volumetric flask. Dissolve the powder in approximately 50 mL of distilled water and then dilute to the mark with distilled water. Mix thoroughly.
-
Preparation of Working Solution (e.g., 10 mg/L): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.
-
Blank Measurement: Fill a quartz cuvette with distilled water (the blank) and place it in the spectrophotometer. Run a baseline scan over the desired wavelength range (e.g., 200-600 nm).
-
Sample Measurement: Empty the cuvette, rinse it with the working solution of C.I. Acid Yellow 3, and then fill it with the working solution. Place the cuvette in the spectrophotometer and scan the absorbance over the same wavelength range.
-
Data Analysis: The resulting spectrum will show one or more absorbance peaks. The wavelength at which the highest absorbance is recorded is the λmax. Note that C.I. Acid Yellow 3 may exhibit multiple peaks, and the prominent peak in the visible region is often of most interest for colorimetric analysis.
Quantitative Solubility Testing (Gravimetric Method)
Objective: To determine the solubility of C.I. Acid Yellow 3 in water at a specific temperature.
Materials:
-
C.I. Acid Yellow 3 powder
-
Distilled or deionized water
-
Thermostatic shaker or water bath
-
Sealed vials
-
Syringe with a 0.45 µm filter
-
Pre-weighed glass beakers
-
Analytical balance
-
Drying oven
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of C.I. Acid Yellow 3 powder to a sealed vial containing a known volume of distilled water (e.g., 10 mL).
-
Equilibration: Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25°C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand at the set temperature until the undissolved solid has settled.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.
-
Solvent Evaporation: Dispense the filtered saturated solution into a pre-weighed glass beaker. Place the beaker in a drying oven at a temperature sufficient to evaporate the water without degrading the dye (e.g., 70-80°C) until a constant weight is achieved.
-
Calculation: The solubility (S) in g/L is calculated using the formula: S = (Mass of dried dye / Volume of solution taken) * 1000
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To assess the purity of C.I. Acid Yellow 3 and separate its components.
Materials:
-
C.I. Acid Yellow 3 sample
-
HPLC-grade methanol
-
HPLC-grade water
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 10% deionized water and 90% methanol.[6] Degas the mobile phase before use.
-
Sample Preparation: Prepare a dilute solution of C.I. Acid Yellow 3 in the mobile phase (e.g., 10 µg/mL). Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Analysis: Inject the prepared sample into the HPLC system and run the analysis. The resulting chromatogram will show peaks corresponding to the different sulfonated components of C.I. Acid Yellow 3 and any impurities. The purity can be estimated by the relative peak areas.
Biological Interactions and Genotoxicity
Recent studies have raised concerns about the genotoxic potential of Quinoline Yellow. Research indicates that it can induce DNA damage and modulate the expression of genes involved in critical DNA repair pathways.
Modulation of DNA Repair Pathways
In vitro studies using human HepG2 cells have shown that Quinoline Yellow can significantly increase the expression of numerous genes involved in DNA repair and apoptosis.[7] This suggests that the dye may induce DNA lesions that trigger a cellular response to repair the damage. The affected pathways include:
-
ATR/ATM Signaling: This pathway is a primary sensor of DNA damage, particularly double-strand breaks and stalled replication forks.
-
Nucleotide Excision Repair (NER): Responsible for repairing bulky DNA adducts.
-
Base Excision Repair (BER): Corrects damage to single nitrogenous bases.
-
Mismatch Repair (MMR): Rectifies errors in DNA replication.
-
Double-Strand Break Repair: A critical pathway for repairing the most severe form of DNA damage.
The upregulation of genes in these pathways indicates a cellular response to genotoxic stress induced by C.I. Acid Yellow 3.[7]
Caption: Logical workflow of C.I. Acid Yellow 3 inducing DNA damage and activating cellular DNA repair pathways.
Conclusion
C.I. Acid Yellow 3 is a chemically complex dye with well-defined physical properties that make it suitable for a range of applications. However, for its use in drug development and other sensitive areas, a comprehensive understanding of its potential biological effects is paramount. The provided analytical protocols offer a framework for the quality control and detailed characterization of this compound. Furthermore, the evidence of its interaction with DNA repair pathways highlights the need for careful toxicological assessment. This guide serves as a foundational resource for scientists and researchers, enabling informed decisions regarding the use and study of C.I. Acid Yellow 3.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. Absorption [Quinoline Yellow S] | AAT Bioquest [aatbio.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Erythrosine B and quinoline yellow dyes regulate DNA repair gene expression in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
